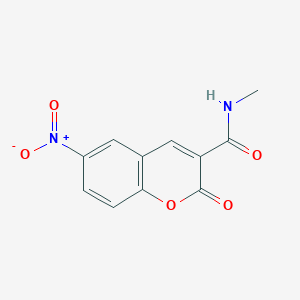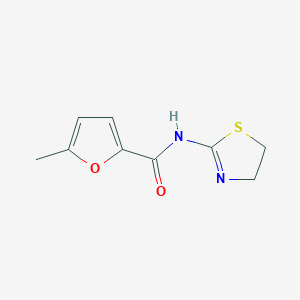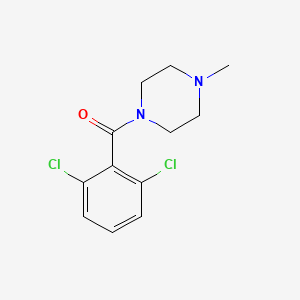
2-(methylthio)-N-(4-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-(4-phenoxyphenyl)benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the benzamide class of compounds and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine in the brain. Due to its unique properties, MPTP has been used in a variety of scientific studies to investigate the role of dopamine in various physiological and biochemical processes.
作用機序
2-(methylthio)-N-(4-phenoxyphenyl)benzamide acts as a potent inhibitor of MAO-B, an enzyme that plays a critical role in the metabolism of dopamine in the brain. By inhibiting MAO-B, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide increases the levels of dopamine in the brain, leading to an increase in dopamine receptor activation and subsequent physiological and biochemical effects.
Biochemical and Physiological Effects
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and a decrease in dopamine metabolism. These effects have been linked to a variety of physiological and biochemical processes, including motor function, cognition, and mood regulation.
実験室実験の利点と制限
One of the main advantages of using 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research is its ability to selectively destroy dopaminergic neurons in the substantia nigra, providing a valuable tool for investigating the role of dopamine in various physiological and biochemical processes. However, 2-(methylthio)-N-(4-phenoxyphenyl)benzamide also has several limitations, including its potential toxicity and the fact that it only selectively destroys dopaminergic neurons, making it less useful for investigating the role of other neurotransmitters in the brain.
将来の方向性
There are several future directions for the use of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide in scientific research, including the development of new drugs that target the dopamine system, the investigation of the role of dopamine in various neurological disorders, and the development of new animal models for studying Parkinson's disease. Additionally, further research is needed to better understand the potential toxicity of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide and to develop safer and more effective methods for using the compound in scientific research.
合成法
2-(methylthio)-N-(4-phenoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-(4-phenoxyphenyl)benzamide with sodium methanethiolate. This reaction results in the formation of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide as a white crystalline solid with a melting point of 149-151°C.
科学的研究の応用
2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been used extensively in scientific research to investigate the role of dopamine in various physiological and biochemical processes. One of the most significant applications of 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. 2-(methylthio)-N-(4-phenoxyphenyl)benzamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, a region of the brain that is critical for the regulation of movement, resulting in a Parkinson's-like syndrome in animal models.
特性
IUPAC Name |
2-methylsulfanyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-24-19-10-6-5-9-18(19)20(22)21-15-11-13-17(14-12-15)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAMRHQHFHAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(4-phenoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)



![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
